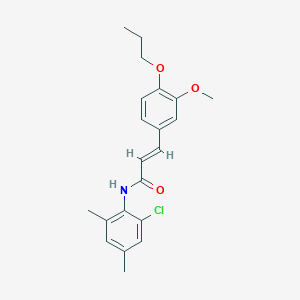
N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acrylamides often involves multi-step procedures starting from basic precursors. For instance, a novel functional acrylamide was synthesized through an efficient four-step procedure starting from diaminoethane, highlighting the complexity and precision required in synthesizing such compounds (Ling et al., 1999). Another example is the microwave-assisted synthesis of N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide, demonstrating modern techniques that expedite the synthesis process while maintaining control over the reaction conditions (Schmitz & Ritter, 2007).
Molecular Structure Analysis
The molecular structure of acrylamides is crucial for their reactivity and properties. Studies involving X-ray crystallography provide detailed insights into the arrangement of atoms and molecular conformations. For example, the crystal structures of E and Z isomers of related compounds were determined, illustrating the importance of molecular geometry in understanding the compound's characteristics and potential interactions (Shinkre et al., 2008).
Chemical Reactions and Properties
Acrylamides participate in a variety of chemical reactions, leading to diverse applications. Their reactivity can be tailored by modifying the molecular structure, as seen in the synthesis of polymers with specific functional groups (Gormanns & Ritter, 1994). Furthermore, the controlled polymerization of acrylamides through techniques like atom transfer radical polymerization (ATRP) demonstrates the versatility and control achievable in synthesizing polymeric materials with desired properties (Teodorescu & Matyjaszewski, 2000).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, thermal stability, and phase behavior, are influenced by their molecular structure. For instance, the synthesis and study of poly[oligo(ethylene glycol) (meth)acrylamides] reveal the impact of polymer composition on solubility and temperature responsiveness, showcasing the material's potential for biocompatible applications (Chua et al., 2012).
Chemical Properties Analysis
Acrylamides' chemical properties, such as reactivity towards specific reagents or under certain conditions, play a critical role in their applications. The preparation and polymerization studies of acrylamides provide insights into their behavior and the factors influencing their reactivity, enabling the design of materials with targeted functionalities (Hoke, 1971).
Aplicaciones Científicas De Investigación
Controlled Polymerization and Material Science
Acrylamide derivatives, including N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide, could potentially be involved in controlled polymerization processes. For example, the controlled polymerization of (meth)acrylamides using atom transfer radical polymerization (ATRP) shows that these compounds can be polymerized to achieve linear molecular weight increase with conversion and maintain low polydispersity, highlighting their utility in creating polymers with precise properties (Teodorescu & Matyjaszewski, 2000).
Drug Delivery Systems
Poly(N-isopropylacrylamide) and other acrylamide derivatives have been widely investigated for applications in drug delivery systems due to their thermoresponsive properties. Controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide demonstrates the feasibility of creating polymers with characteristics of a controlled/"living" polymerization, making them suitable for sophisticated drug delivery mechanisms (Convertine et al., 2004).
Environmental and Biochemical Applications
Acrylamide derivatives are also explored for environmental and biochemical applications, such as in the development of polymers with molecular imprints for selective adsorption of chemicals, indicating potential for environmental cleanup and selective filtration processes (Popov et al., 2009). Furthermore, the chemistry and biochemistry of acrylamide, including its synthesis, applications, and safety, have been reviewed, suggesting a broad interest in acrylamide derivatives for various industrial and scientific purposes (Friedman, 2003).
Propiedades
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-5-10-26-18-8-6-16(13-19(18)25-4)7-9-20(24)23-21-15(3)11-14(2)12-17(21)22/h6-9,11-13H,5,10H2,1-4H3,(H,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMCLKZUXJWAQ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2Cl)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
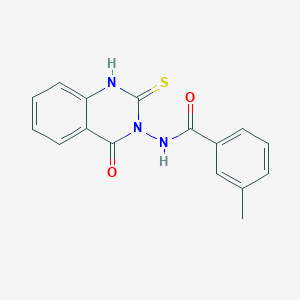
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4628145.png)
![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)
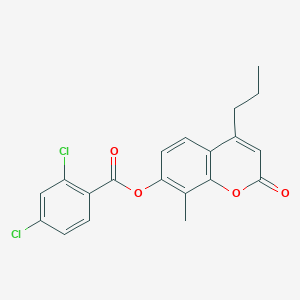
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
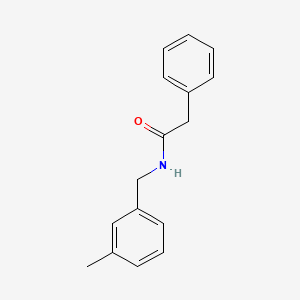



![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)
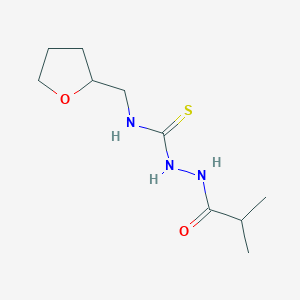
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)